Tris(3,5-difluorophenyl)phosphine

Description

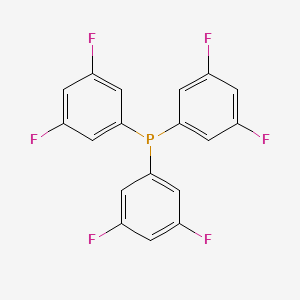

Tris(3,5-difluorophenyl)phosphine is a triarylphosphine ligand featuring three 3,5-difluorophenyl substituents bonded to a central phosphorus atom. The electron-withdrawing fluorine atoms at the meta positions of the aryl rings significantly influence the electronic and steric properties of the ligand, making it valuable in catalysis and materials science.

Properties

Molecular Formula |

C18H9F6P |

|---|---|

Molecular Weight |

370.2 g/mol |

IUPAC Name |

tris(3,5-difluorophenyl)phosphane |

InChI |

InChI=1S/C18H9F6P/c19-10-1-11(20)5-16(4-10)25(17-6-12(21)2-13(22)7-17)18-8-14(23)3-15(24)9-18/h1-9H |

InChI Key |

WIZHKIHUNNLEOW-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C=C1F)P(C2=CC(=CC(=C2)F)F)C3=CC(=CC(=C3)F)F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tris(3,5-difluorophenyl)phosphine typically involves the reaction of this compound with lithium in tetrahydrofuran at temperatures ranging from 0 to 20°C under an inert atmosphere . This is followed by the addition of 2-chloro-ethanol in tetrahydrofuran at temperatures between -20 to 20°C, also under an inert atmosphere .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes ensuring the reaction conditions are optimized for larger batches and maintaining stringent control over temperature and atmosphere to ensure product purity and yield.

Chemical Reactions Analysis

Types of Reactions: Tris(3,5-difluorophenyl)phosphine undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the phosphorus atom acts as a nucleophile.

Oxidation Reactions: The compound can be oxidized to form phosphine oxides.

Coordination Reactions: It acts as a ligand in coordination chemistry, forming complexes with transition metals.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include alkyl halides and aryl halides, typically under mild conditions.

Oxidation: Oxidizing agents such as hydrogen peroxide or oxygen can be used.

Coordination Chemistry: Transition metals like palladium, platinum, and rhodium are commonly used in the formation of metal-phosphine complexes.

Major Products:

Phosphine Oxides: Formed during oxidation reactions.

Metal Complexes: Formed during coordination reactions, which are often used as catalysts in various organic transformations.

Scientific Research Applications

Chemistry: Tris(3,5-difluorophenyl)phosphine is widely used as a ligand in homogeneous catalysis. It is particularly effective in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Heck reactions .

Biology and Medicine: While its direct applications in biology and medicine are limited, its role in catalysis indirectly supports the synthesis of biologically active compounds and pharmaceuticals.

Industry: In the industrial sector, this compound is used in the production of fine chemicals and materials science. Its ability to form stable complexes with metals makes it valuable in the development of new catalytic processes.

Mechanism of Action

The mechanism by which tris(3,5-difluorophenyl)phosphine exerts its effects is primarily through its role as a ligand. It coordinates with metal centers, stabilizing them and facilitating various catalytic processes. The electron-withdrawing fluorine atoms on the phenyl rings enhance the ligand’s ability to stabilize metal centers and influence the reactivity of the metal complexes .

Comparison with Similar Compounds

Structural and Electronic Properties

The table below compares key structural and electronic features of tris(3,5-difluorophenyl)phosphine with related triarylphosphines:

| Compound Name | Substituents | Molecular Weight (g/mol) | Electronic Nature | Steric Bulk |

|---|---|---|---|---|

| This compound | 3,5-F₂C₆H₃ | ~404* | Moderately electron-poor | Moderate |

| Tris(3,5-dimethylphenyl)phosphine | 3,5-(CH₃)₂C₆H₃ | 388.44 | Electron-rich | Moderate |

| Tris(4-trifluoromethylphenyl)phosphine | 4-CF₃C₆H₄ | 466.28 | Strongly electron-poor | Low |

| Tris[3,5-bis(trifluoromethyl)phenyl]phosphine | 3,5-(CF₃)₂C₆H₃ | 670.27 | Extremely electron-poor | High |

| Tris(pentafluorophenyl)phosphine | C₆F₅ | 532.10 | Extremely electron-poor | High |

Key Observations:

- Electron-withdrawing effects : Fluorine and trifluoromethyl groups increase the ligand’s electron-withdrawing capacity, enhancing stability and modulating catalytic activity. This compound is less electron-poor than its trifluoromethyl or pentafluorophenyl analogs but more so than methyl-substituted variants .

- Steric bulk : 3,5-substitution creates a cone angle larger than para-substituted analogs (e.g., tris(4-trifluoromethylphenyl)phosphine) but smaller than tris[3,5-bis(trifluoromethyl)phenyl]phosphine .

Catalytic Performance

Evidence from iridium-catalyzed ortho-C–H borylation reactions () provides critical insights:

- Electron-poor phosphines (e.g., tris(4-trifluoromethylphenyl)phosphine, tris[3,5-bis(trifluoromethyl)phenyl]phosphine) exhibit high regioselectivity (>95%) and catalytic activity due to enhanced metal-ligand interactions .

- This compound likely occupies a middle ground: its fluorine substituents improve selectivity compared to electron-rich ligands (e.g., tris(4-methoxyphenyl)phosphine) but may lag behind trifluoromethylated analogs in activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.